molecular formula C13H12N4OS B2610439 2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile CAS No. 338759-04-9

2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile

Cat. No.: B2610439
CAS No.: 338759-04-9
M. Wt: 272.33
InChI Key: FURQBNJIQFFEQB-UXBLZVDNSA-N
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Description

1,2,4-Triazole derivatives are important nitrogen heterocyclic compounds . They are widely used in medicinal chemistry due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were synthesized . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .


Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The coordination chemistry of Ru complexes with 2-(N-methyl-1H-1,2,4-triazol-5-yl)pyridine was a target of intensive research . Depending on the conditions, it can provide both N1 and N4 for coordination with ruthenium .

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of N-Substituted derivatives featuring triazole and thiophene heterocycles has been achieved, showcasing the versatility of these compounds in forming complex molecules with potential biological activities (S. Vardanyan et al., 2021).
  • Research on heteroarylacrylonitriles substituted with triazoles or benzimidazoles at specific positions showed the importance of structural variations in determining the cytotoxic potency against various cancer cell lines, underscoring the potential for anticancer applications (F. Sa̧czewski et al., 2004).

Potential Biological Activities

  • Studies on piperidine-based derivatives containing triazole moieties revealed significant anti-arrhythmic activity, indicating the therapeutic potential of structurally similar compounds (H. Abdel‐Aziz et al., 2009).
  • New heterocycles derived from acrylonitrile compounds have been synthesized and tested for their antifungal properties, highlighting the bioactive potential of these molecules (S. M. Gomha & H. Abdel‐Aziz, 2012).

Chemical Properties and Synthesis Methodologies

  • The development of new triazole derivatives incorporating the nitrile and triazole core in their structure has been explored, demonstrating the significance of these groups in enhancing anticancer properties, akin to known drugs like anastrozole and letrozole (А. Rud et al., 2016).
  • A study focusing on the anodic formation of triazolothiadiazoles and triazolyl-thiadiazoles via anodic oxidation highlights the diverse synthetic routes available for creating structurally complex molecules with potential for further investigation into their properties and applications (B. Batanero et al., 2011).

Mechanism of Action

Safety and Hazards

1,2,4-Triazole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . The wide use of 1,2,4-triazole-derived ligands arises from specific features of their structure, properties, and from the possibility of introducing a plethora of substituents into the triazole ring .

Properties

IUPAC Name

(2E)-4-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-4-(1,2,4-triazol-1-yl)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-13(2,17-9-15-8-16-17)12(18)10(7-14)6-11-4-3-5-19-11/h3-6,8-9H,1-2H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURQBNJIQFFEQB-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C(=CC1=CC=CS1)C#N)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)/C(=C/C1=CC=CS1)/C#N)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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